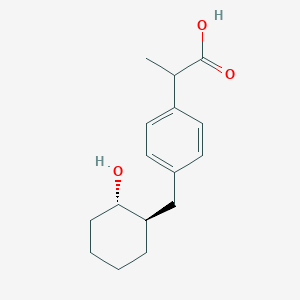
Rel-2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)propanoic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydroxycyclohexyl group attached to a phenylpropanoic acid backbone. Its chemical properties make it a valuable subject of study in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxycyclohexyl Intermediate: This step involves the reduction of a cyclohexanone derivative to form the hydroxycyclohexyl group.
Attachment of the Phenyl Group: The hydroxycyclohexyl intermediate is then reacted with a benzyl halide to introduce the phenyl group.
Formation of the Propanoic Acid Backbone:
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product. The industrial synthesis may also involve additional purification steps, such as recrystallization and chromatography, to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Rel-2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
Rel-2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Rel-2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)propanoic acid involves its interaction with specific molecular targets in the body. The hydroxy group and the phenylpropanoic acid backbone play crucial roles in its biological activity. The compound may interact with enzymes and receptors, modulating various biochemical pathways and exerting its effects.
Comparación Con Compuestos Similares
Rel-2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)propanoic acid can be compared with other similar compounds, such as:
2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)acetic acid: This compound has a similar structure but with an acetic acid backbone instead of propanoic acid.
2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)butanoic acid:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H22O3 |
|---|---|
Peso molecular |
262.34 g/mol |
Nombre IUPAC |
2-[4-[[(1R,2S)-2-hydroxycyclohexyl]methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H22O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-9,11,14-15,17H,2-5,10H2,1H3,(H,18,19)/t11?,14-,15+/m1/s1 |
Clave InChI |
MCDKWYZDOMTURB-JBAPVGOWSA-N |
SMILES isomérico |
CC(C1=CC=C(C=C1)C[C@H]2CCCC[C@@H]2O)C(=O)O |
SMILES canónico |
CC(C1=CC=C(C=C1)CC2CCCCC2O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(alphaS)-2-[[2-(4-Oxido-4-Morpholinyl)acetyl]amino]Benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-Phenylalaninamide](/img/structure/B13437663.png)
![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13437671.png)

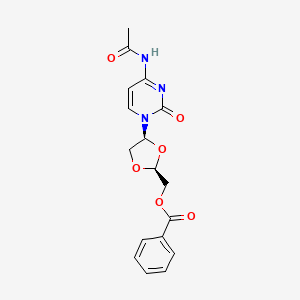

![2-(Hydroxymethyl)-Alpha,Alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13437694.png)
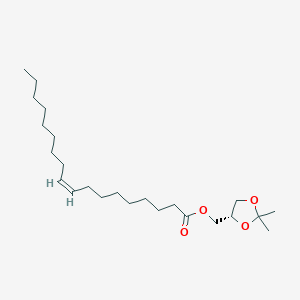


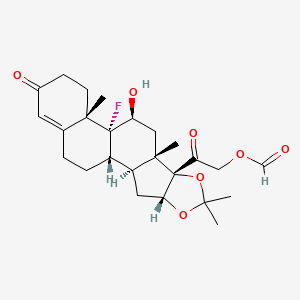
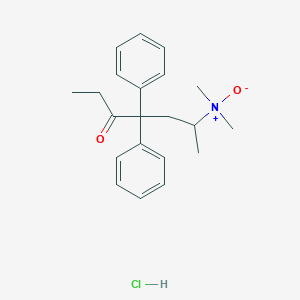
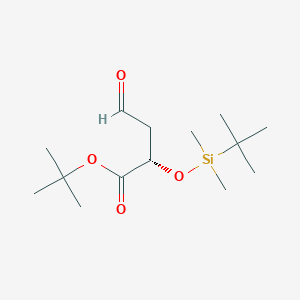
![(1R,4S,4'Z,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13437730.png)

